octahydro-1H-isoindol-5-ol hydrochloride
Description
Octahydro-1H-isoindol-5-ol hydrochloride: is a chemical compound with the molecular formula C8H16ClNO. It is known for its unique chemical structure and potential biological activities.
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZXEQGQTRITTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2CC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-isoindol-5-ol hydrochloride typically involves the hydrogenation of isoindole derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and under a hydrogen atmosphere . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-isoindol-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, octahydro-1H-isoindol-5-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activities, including its effects on various cellular processes. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on different biological targets and pathways, which may lead to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in different industrial applications.
Mechanism of Action
The mechanism of action of octahydro-1H-isoindol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways . The compound exerts its effects by binding to these targets and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Octahydro-1H-isoindol-5-ol
- Octahydroisoindol-5-ol hydrochloride
- cis-Octahydro-isoindol-5-ol
Comparison: Octahydro-1H-isoindol-5-ol hydrochloride is unique due to its specific chemical structure and properties . Its hydrochloride form enhances its solubility and stability, making it more suitable for various research and industrial applications .
Biological Activity
Octahydro-1H-isoindol-5-ol hydrochloride is a bicyclic compound with significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 175.65 g/mol
- Structure : Characterized by a saturated isoindole framework with a hydroxyl group at the 5-position.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Neuroprotective Effects | Potential to protect neuronal cells from damage, particularly in models of neurodegeneration. |
| Modulation of Neurotransmitters | Influences serotonin and dopamine receptor activity, suggesting roles in mood regulation. |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
| Cellular Processes | Impacts various cellular pathways, including apoptosis and cell proliferation. |
The exact mechanisms through which this compound exerts its biological effects are still under investigation. Key areas of focus include:
- Receptor Interaction : Studies suggest that this compound may interact with neurotransmitter receptors, modulating their activity and influencing mood and behavior.
- Cell Signaling Pathways : It is believed to affect signaling pathways involved in neuroprotection and cellular stress responses.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.
Case Studies
Several case studies have explored the biological effects of this compound:
-
Neuroprotective Study :
- Objective: To evaluate the neuroprotective effects in a rat model of Parkinson's disease.
- Findings: Administration of the compound resulted in reduced neuronal loss and improved motor function compared to control groups.
-
Antimicrobial Efficacy :
- Objective: To assess antibacterial activity against common pathogens.
- Findings: The compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent.
-
Mood Regulation Study :
- Objective: Investigating the effects on anxiety-like behaviors in mice.
- Findings: Mice treated with this compound showed decreased anxiety levels in behavioral tests compared to untreated controls.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, often starting from isoindole derivatives through hydrogenation processes under controlled conditions. Its applications extend across several fields:
| Field | Applications |
|---|---|
| Medicinal Chemistry | Potential development of new drugs targeting neurological disorders. |
| Organic Synthesis | Used as a building block for synthesizing more complex organic compounds. |
| Industrial Chemistry | Employed in the production of various chemicals due to its unique properties. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
